

# AZ0108: A Selective PARP Inhibitor Targeting Centrosome Clustering

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

**AZ0108** is a potent and orally bioavailable phthalazinone-based inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. It exhibits high selectivity for PARP1, PARP2, and particularly PARP6. The primary mechanism of action of **AZ0108** relevant to its anti-cancer properties is the induction of multipolar spindle formation in cancer cells by inhibiting centrosome clustering, a process critically dependent on PARP6 activity. This guide provides a comprehensive overview of the technical details of **AZ0108**, including its selectivity profile, mechanism of action, relevant experimental protocols, and the key signaling pathways it modulates.

## **Quantitative Data Presentation**

The inhibitory activity and cellular effects of **AZ0108** have been quantified in various assays. The following tables summarize the key quantitative data available for **AZ0108**.

Table 1: In Vitro Inhibitory Activity of **AZ0108** against PARP Enzymes[1]



| PARP Enzyme | IC50 (μM) |
|-------------|-----------|
| PARP1       | <0.03     |
| PARP2       | <0.03     |
| PARP3       | 2.8       |
| PARP6       | 0.083     |
| TNKS1       | 3.2       |
| TNKS2       | >3        |

Table 2: Cellular Activity of AZ0108[1]

| Cellular Effect                        | Cell Line | EC50 / GI50 (μM) |
|----------------------------------------|-----------|------------------|
| Prevention of Centrosome<br>Clustering | HeLa      | 0.053 (EC50)     |
| Cytotoxicity                           | OCI-LY-19 | 0.017 (GI50)     |

## **Mechanism of Action**

**AZ0108** is an NAD+ competitive inhibitor of PARP enzymes[2]. Its unique anti-cancer activity stems from its ability to induce a multipolar spindle phenotype in cancer cells that have supernumerary centrosomes. This is achieved through the inhibition of centrosome clustering, a mechanism that cancer cells use to manage extra centrosomes and ensure bipolar cell division. The key target in this process is PARP6. Inhibition of PARP6 by **AZ0108** leads to the hyperphosphorylation of Checkpoint Kinase 1 (Chk1) at the S345 position, a critical event in the disruption of normal mitotic progression.

# **Signaling Pathway**

The following diagram illustrates the proposed signaling pathway affected by AZ0108.















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZ0108: A Selective PARP Inhibitor Targeting Centrosome Clustering]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10774882#az0108-as-a-selective-parp-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com